molecular formula C17H16F2N2O3S B2666442 N-(2,5-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide CAS No. 941932-82-7

N-(2,5-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Cat. No.: B2666442
CAS No.: 941932-82-7
M. Wt: 366.38
InChI Key: WNAHOUMTGVLYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a useful research compound. Its molecular formula is C17H16F2N2O3S and its molecular weight is 366.38. The purity is usually 95%.
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Biological Activity

N-(2,5-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor and antimicrobial effects, as well as its mechanism of action and structural characteristics.

Chemical Structure and Properties

The compound belongs to a class of benzamide derivatives that include a thiazine moiety. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H12F2N2O2S
  • Molecular Weight : 322.33 g/mol

Research indicates that compounds with similar structures often interact with DNA and various cellular pathways. The presence of the difluorophenyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Key Mechanisms:

  • DNA Binding : Many benzamide derivatives show a propensity to bind within the minor groove of DNA, influencing transcription and replication processes.
  • Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells through modulation of cyclin-dependent kinases (CDKs).

Antitumor Activity

A study evaluated the antitumor potential of various benzamide derivatives, including those structurally related to this compound. The findings demonstrated:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Methods : MTS cytotoxicity assays and BrdU proliferation assays were employed.
CompoundIC50 (µM)Cell LineEffect
110.5A549High
215.0HCC827Moderate
38.0NCI-H358Very High

The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation across all tested lines, particularly showing high efficacy in the A549 cell line.

Antimicrobial Activity

In addition to antitumor properties, the compound's antimicrobial activity was assessed against various pathogens:

  • Tested Organisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Saccharomyces cerevisiae (eukaryotic model).
PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
S. cerevisiae64 µg/mL

These results indicate promising antibacterial activity, particularly against Gram-positive bacteria.

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers administered varying doses of this compound to A549 cells. The study concluded that at concentrations above 10 µM, there was a significant reduction in cell viability compared to control groups.

Case Study 2: Antimicrobial Testing

A series of experiments conducted on clinical isolates of Staphylococcus aureus revealed that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests potential for development into a novel antimicrobial agent.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-13-5-8-15(19)16(11-13)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAHOUMTGVLYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.